(1H-Benzoimidazol-2-yl)-benzyl-amine
Overview
Description
(1H-Benzoimidazol-2-yl)-benzyl-amine is a heterocyclic compound that features a benzimidazole ring fused to a benzene ring with an amine group attached to the benzyl position
Mechanism of Action
Target of Action
The primary target of (1H-Benzoimidazol-2-yl)-benzyl-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic intervention .
Mode of Action
It is known that benzimidazole derivatives can interact with proteins and enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting its activity and leading to therapeutic effects .
Biochemical Pathways
It has been suggested that benzimidazole derivatives can react with various free radicals , indicating that they may influence oxidative stress pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body .
Result of Action
It has been observed that benzimidazole derivatives can slow down tubulin polymerization , which could potentially disrupt cell division and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzoimidazol-2-yl)-benzyl-amine typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole coreCommon reagents used in these reactions include formic acid, iron powder, and ammonium chloride .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . The use of environmentally benign solvents like water and ethanol is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzoimidazol-2-yl)-benzyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
(1H-Benzoimidazol-2-yl)-benzyl-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Employed in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Aminobenzimidazole: A derivative with an additional amino group, enhancing its reactivity and biological properties.
Benzimidazole-2-thione: Contains a sulfur atom, which imparts different chemical and biological characteristics.
Uniqueness
(1H-Benzoimidazol-2-yl)-benzyl-amine stands out due to its unique combination of the benzimidazole core and the benzylamine group, which provides a versatile platform for further functionalization and optimization for specific applications .
Biological Activity
(1H-Benzoimidazol-2-yl)-benzyl-amine, also known as N-benzyl-1H-benzimidazol-2-amine, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a benzimidazole core fused with a benzylamine group, which contributes to its biological activity. The molecular formula for this compound is C_{13}H_{12}N_{2}, with a molecular weight of approximately 212.25 g/mol. This unique structure allows it to interact with various biological targets, enhancing its potential applications in medicinal chemistry.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Condensation Reaction : The most common method involves the condensation of o-phenylenediamine and benzylamine in the presence of a dehydrating agent. This reaction typically yields high purity and good yields of the desired compound.
- Benzylation : Alternative synthesis can involve the benzylation of benzimidazole derivatives under basic conditions, which allows for the introduction of the benzyl group at the nitrogen atom.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and ampicillin .
Microbial Strain | MIC (µg/ml) | Reference Drug |
---|---|---|
Staphylococcus aureus | 16.69 | Ciprofloxacin |
Escherichia coli | 22.9 | Ampicillin |
Pseudomonas aeruginosa | 77.38 | Ampicillin |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating its potential as an antifungal agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. For instance, it has been studied for α-glucosidase inhibition, which is relevant in managing diabetes. Some derivatives exhibited IC50 values significantly lower than standard drugs like acarbose, highlighting their potential as therapeutic agents for glucose regulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the benzimidazole ring can enhance or diminish activity against specific targets:
- Substituent Variation : The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect binding affinity and biological efficacy.
- Positioning of Functional Groups : The position of substituents relative to the nitrogen atom in the benzimidazole core is crucial for maximizing interaction with biological targets.
Case Studies
Several studies have documented the efficacy of this compound in various pharmacological contexts:
- Antimicrobial Efficacy : A study reported that derivatives with specific substitutions showed enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
- Antifungal Studies : Another investigation highlighted its effectiveness against fungal infections resistant to conventional treatments, emphasizing the need for further exploration in clinical settings .
- Diabetes Management : Research into α-glucosidase inhibitors has positioned this compound as a candidate for further development in diabetes therapeutics due to its potent inhibitory effects compared to existing medications .
Properties
IUPAC Name |
N-benzyl-1H-benzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPPQGQNSTUGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27185-21-3 | |
Record name | N-benzyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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